Evidence Dimension 1: Lipophilicity (XLogP3) and its Impact on Drug Design
2-[(2-Methylbutan-2-YL)oxy]aniline demonstrates significantly higher predicted lipophilicity compared to its closest structural analog, 2-[(2-methylpropan-2-yl)oxy]aniline (tert-butoxy analog). The calculated XLogP3 value for the target compound is 2.7 [1], while the XLogP3 for the tert-butoxy analog is 2.2 . This difference is directly attributable to the replacement of the tert-butyl group with a more lipophilic tert-pentyl group.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 2-[(2-methylpropan-2-yl)oxy]aniline: XLogP3 = 2.2 |
| Quantified Difference | An absolute increase of 0.5 log units, representing a ~3.2-fold increase in partition coefficient. |
| Conditions | Calculated values from authoritative database (PubChem) and vendor data sheet (BOC Sciences) [1]. |
Why This Matters
A higher XLogP3 value indicates greater lipophilicity, which is a critical determinant of a compound's ability to cross biological membranes and its overall ADMET profile, making this compound a preferred starting point for projects requiring enhanced membrane permeability over the tert-butoxy analog.
- [1] PubChem. (2025). Compound Summary: 2-[(2-Methylbutan-2-YL)oxy]aniline. PubChem CID 28994930. View Source
